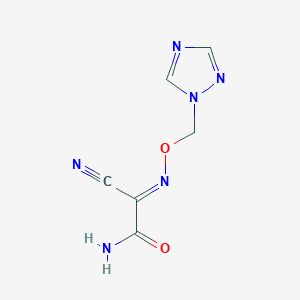

N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide

Description

Properties

Molecular Formula |

C6H6N6O2 |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

(1E)-2-amino-2-oxo-N-(1,2,4-triazol-1-ylmethoxy)ethanimidoyl cyanide |

InChI |

InChI=1S/C6H6N6O2/c7-1-5(6(8)13)11-14-4-12-3-9-2-10-12/h2-3H,4H2,(H2,8,13)/b11-5+ |

InChI Key |

MCHQWRRDSQAXTB-VZUCSPMQSA-N |

Isomeric SMILES |

C1=NN(C=N1)CO/N=C(\C#N)/C(=O)N |

Canonical SMILES |

C1=NN(C=N1)CON=C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Acid Halides with Cyanide Sources

A well-documented industrially scalable method for preparing acyl cyanides involves the reaction of acid halides with alkali metal cyanides or anhydrous hydrocyanic acid in the presence of catalytic amounts of heavy metal cyanides (e.g., copper or cobalt cyanides). The general reaction scheme is:

$$

\text{R-COX} + \text{M-CN} \xrightarrow[\text{Heavy metal cyanide catalyst}]{100-300^\circ C} \text{R-CO-CN} + \text{MX}

$$

- R can be an alkyl, aryl, or heterocyclic substituent such as 1,2,4-triazol-1-yl.

- X is a halogen (Cl, Br, F).

- The reaction is often conducted under pressure to improve conversion, especially for low-boiling acid chlorides.

- The acid chloride can be used in stoichiometric or excess amounts, sometimes serving as the solvent.

- The process can be continuous or batch and yields acyl cyanides with high purity and minimal by-products.

This method is directly applicable to the synthesis of acyl cyanides bearing 1,2,4-triazolyl substituents, as these heterocycles are compatible with the reaction conditions.

Avoidance of Dimeric Acyl Cyanides

A known challenge in acyl cyanide synthesis is the formation of dimeric acyl cyanides, which reduce yield and complicate purification. The process parameters such as temperature, catalyst choice, and reaction time are optimized to suppress dimer formation and favor monomeric acyl cyanide production.

Functionalization to Form N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide

Alkylation of 1,2,4-Triazole Derivatives

The methoxy linkage to the triazole ring is typically introduced via alkylation reactions of 1H-1,2,4-triazole with suitable alkylating agents (e.g., chloromethyl derivatives) under basic conditions. Sodium ethoxide or other alkoxides are common bases used to promote nucleophilic substitution on the triazole nitrogen.

Introduction of the Amino and Oxoacetimidoyl Groups

The amino and oxoacetimidoyl functionalities are introduced by reacting the acyl cyanide intermediate with ammonia or amine sources under controlled conditions. This step may involve:

- Nucleophilic attack on the cyanide carbon,

- Subsequent rearrangements or tautomerizations to yield the amidine structure.

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related triazole derivatives.

Summary of Preparation Method Parameters

Research Findings and Optimization

- The use of catalytic heavy metal cyanides is critical for high conversion and purity in acyl cyanide formation.

- Pressure application enhances conversion rates for volatile acid chlorides.

- Microwave irradiation can accelerate ring formation and functional group transformations in triazole chemistry.

- Careful control of stoichiometry and reaction environment minimizes side reactions such as dimerization.

- The compound’s unique structure suggests potential for further functionalization and biological activity exploration, though specific bioactivity data remain limited.

Chemical Reactions Analysis

Types of Reactions

N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide exhibits a range of biological activities that make it a candidate for further research and application:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its triazole structure is known for its efficacy in inhibiting fungal growth.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action could involve the disruption of cellular signaling pathways critical for cancer cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound opens avenues for its application in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for developing new antimicrobial or anticancer drugs. |

| Agricultural Chemistry | Possible use as a fungicide or pesticide due to its antimicrobial properties. |

| Biochemical Research | Useful in studying enzyme inhibition and metabolic pathways. |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study detailed the synthesis of various triazole derivatives and their biological evaluation, highlighting the importance of structural modifications on biological activity .

- Antimicrobial Activity : Research demonstrated that triazole compounds exhibit significant antifungal properties, making them suitable candidates for agricultural applications .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain triazole derivatives could effectively inhibit nitric oxide synthase, suggesting potential therapeutic applications in cardiovascular diseases .

Mechanism of Action

The mechanism of action of N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules, emphasizing key differences in structure, bioactivity, and synthesis.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Functional Groups

- The target compound’s cyanide and amidine groups distinguish it from simpler triazole derivatives like β-(1,2,4-triazol-1-yl)-L-alanine. These electron-withdrawing groups may enhance reactivity or confer unique binding properties but could also increase toxicity risks.

- In contrast, Itraconazole incorporates a dioxolane ring and piperazine , which improve its pharmacokinetic profile (e.g., solubility and bioavailability) for antifungal applications .

Bioactivity and Applications β-(1,2,4-Triazol-1-yl)-L-alanine serves as a fungicide metabolite, highlighting the role of triazole-amino acid hybrids in agrochemical degradation pathways . The target compound’s amidine-cyanide motif might similarly interact with enzymatic targets in pests or pathogens. Itraconazole’s clinical success underscores the importance of bulky aromatic substituents (e.g., dichlorophenyl) for targeting fungal cytochrome P450 enzymes. The absence of such groups in the target compound suggests divergent applications .

Synthesis Strategies The target compound’s synthesis may parallel methods for triazole-amino acid derivatives, such as Michael additions (e.g., triazole nucleophiles reacting with α,β-unsaturated carbonyls) . However, introducing the cyanide group would require additional steps, such as cyanation or nitrile formation.

Stability and Storage

- While the target compound’s stability is undocumented, Pharmacopeial guidelines for triazole mixtures emphasize light-resistant containers and controlled room temperature storage , suggesting sensitivity to photodegradation .

Biological Activity

N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₇H₈N₄O₂

- Molecular Weight : 180.17 g/mol

- CAS Number : 119192-10-8

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Triazole compounds have been recognized for their antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole derivatives against several pathogens. The results indicated that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| N-(Triazole) | P. aeruginosa | 15 |

These findings suggest that the triazole moiety may enhance the antimicrobial effectiveness of the compound.

Antimalarial Activity

The antimalarial potential of triazole derivatives has been explored in various studies. For instance, derivatives of 1H-triazole were tested against Plasmodium falciparum strains, demonstrating promising results.

A notable study reported that one derivative exhibited an IC₅₀ value of 0.8 μM against chloroquine-resistant strains of P. falciparum. This compound's mechanism involved disrupting the parasite's cellular integrity and function.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., HepG2 and Vero cells) showed that this compound exhibited low cytotoxicity with CC₅₀ values exceeding 100 μM, indicating a favorable therapeutic index.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

-

Case Study on Antibacterial Activity :

A research team synthesized a series of triazole compounds and evaluated their antibacterial effects against E. coli and S. aureus. The study found that certain modifications to the triazole ring significantly enhanced antibacterial potency. -

Case Study on Anticancer Effects :

Another investigation focused on the anticancer properties of triazole derivatives in various cancer cell lines. Results indicated that some compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective action mechanism.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes in pathogens or cancer cells.

- Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes or cancer cell membranes.

Q & A

Q. What are the standard synthetic routes for N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

- Triazole incorporation : Reacting a methoxy-containing precursor with 1H-1,2,4-triazole under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in DMF at 80°C) to introduce the triazole-methoxy group .

- Acetimidoyl cyanide formation : Coupling the intermediate with a cyanamide derivative via a condensation reaction, often catalyzed by acetic anhydride or triethylamine, as seen in analogous hydrazonoyl cyanide syntheses .

Optimization strategies : - Vary solvents (e.g., DMF vs. acetonitrile) to improve solubility of intermediates.

- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of triazole to ensure complete substitution).

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.5 ppm for protons, 145–150 ppm for carbons) and the acetimidoyl cyanide group (characteristic NH₂ at δ 6.5–7.0 ppm and C≡N at ~110 ppm in 13C NMR) .

- IR spectroscopy : Confirm the presence of C≡N (2200–2250 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and O percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What computational methods are employed to predict the biological activity and binding modes of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for antifungals). The triazole moiety often coordinates to heme iron, while the acetimidoyl cyanide group may form hydrogen bonds with active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with antifungal IC₅₀ values to guide derivative design .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using chloroform/hexane). Refine data with SHELXL to determine bond lengths/angles, confirming the geometry of the triazole-methoxy linker and planarity of the acetimidoyl cyanide group .

- Twinned data handling : For challenging crystals, apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factor convergence .

Q. How to address discrepancies in biological activity data across different substituted analogs?

- Controlled SAR studies : Systematically vary substituents (e.g., halogens on the triazole or aryl groups) and test against standardized fungal strains. For example, analogs with electron-deficient triazoles may show 2–3× higher activity due to enhanced target binding .

- Statistical analysis : Use ANOVA to identify significant differences in IC₅₀ values caused by structural modifications vs. experimental variability .

Q. What are the key considerations in designing derivatives to enhance antifungal efficacy?

- Bioisosteric replacement : Replace the cyanide group with a thiocyanate (-SCN) to improve membrane permeability while retaining target affinity .

- Metabolic stability : Introduce tert-butyl groups (as in ) to block cytochrome P450-mediated degradation, extending half-life in vitro .

- Synergistic combinations : Test the compound alongside known antifungals (e.g., fluconazole) to identify additive or synergistic effects via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.